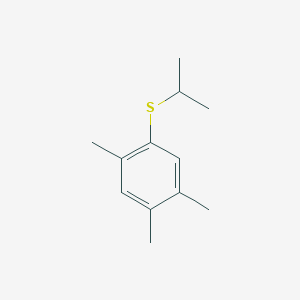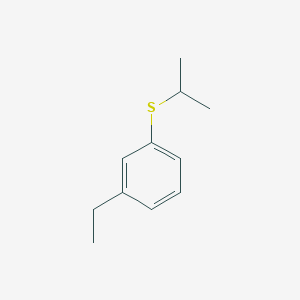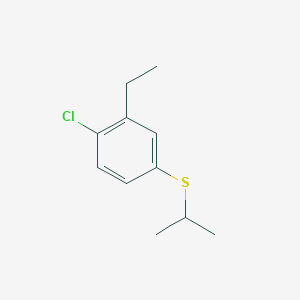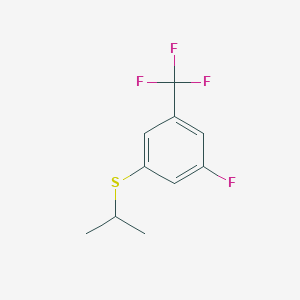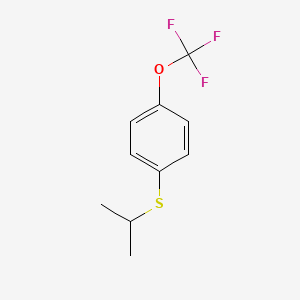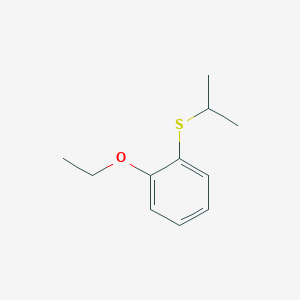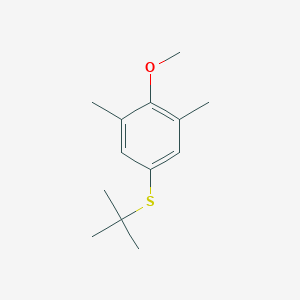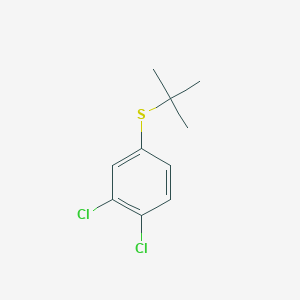
4-Tert-butylsulfanyl-1,2-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “4-Tert-butylsulfanyl-1,2-dichlorobenzene” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylsulfanyl-1,2-dichlorobenzene involves specific chemical reactions and conditions. Detailed information about the synthetic routes and reaction conditions can be found in specialized chemical literature and databases. Generally, the synthesis may involve multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The methods used in industrial production may include batch or continuous processes, depending on the specific requirements of the compound.
化学反応の分析
Types of Reactions: 4-Tert-butylsulfanyl-1,2-dichlorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
科学的研究の応用
4-Tert-butylsulfanyl-1,2-dichlorobenzene has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for probing biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-Tert-butylsulfanyl-1,2-dichlorobenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level.
類似化合物との比較
Similar Compounds: 4-Tert-butylsulfanyl-1,2-dichlorobenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or similar functional groups. Examples of similar compounds can be found in chemical databases and literature.
Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which differentiate it from other compounds. These unique features can make it particularly valuable for certain applications in research and industry.
Conclusion
This compound is a compound with significant importance in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its potential uses and benefits. Further research and development can continue to uncover new applications and improve existing methods for utilizing this compound.
特性
IUPAC Name |
4-tert-butylsulfanyl-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRABIBYKAUDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Methylsulfanyl)-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B8080832.png)
